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Compound of Interest

Compound Name: BMS-960

Cat. No.: B606276 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BMS-986165, now known as

Deucravacitinib, a first-in-class, oral, selective, allosteric Tyrosine Kinase 2 (TYK2) inhibitor.

Deucravacitinib represents a significant advancement in the targeted therapy of immune-

mediated diseases, offering a distinct mechanism of action that differentiates it from pan-Janus

kinase (JAK) inhibitors.[1][2][3] This document details its mechanism of action, summarizes key

quantitative data, provides illustrative experimental protocols, and visualizes critical pathways

and workflows.

Core Mechanism of Action: Allosteric Inhibition of
TYK2
TYK2 is an intracellular enzyme belonging to the Janus kinase (JAK) family, which also

includes JAK1, JAK2, and JAK3.[4][5] These kinases are crucial for transducing signals from

cytokine receptors on the cell surface to the nucleus, a process known as the JAK-STAT

signaling pathway.[6][7] TYK2 is specifically involved in mediating the signaling of key pro-

inflammatory cytokines, including Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I

Interferons (IFNs).[2][4][5][8] These cytokines are central to the pathogenesis of numerous

autoimmune and inflammatory diseases.[6][9][10]

Unlike traditional JAK inhibitors that bind to the conserved active (ATP-binding) site in the

kinase domain (JH1), Deucravacitinib employs a unique allosteric mechanism.[11][12][13] It
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selectively binds to the regulatory pseudokinase domain (JH2) of TYK2.[11][14][15] This

binding event locks the TYK2 protein in an inactive conformation, preventing its activation and

subsequent downstream signaling.[11][13][14] This novel mechanism is the basis for its

unprecedented selectivity for TYK2 over JAK1, JAK2, and JAK3, which may contribute to a

more favorable safety profile by avoiding the inhibition of pathways mediated by other JAK

family members.[6]
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Caption: Simplified TYK2 Signaling Pathway. (Within 100 characters)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b606276?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b606276?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TYK2 Protein

Active Kinase
Domain (JH1) ATP

ATP Binding Site
(Target of Pan-JAKi)

Inactive TYK2
Conformation

Regulatory
Pseudokinase
Domain (JH2)

Induces Conformational
Change

Deucravacitinib
(BMS-986165)

Allosteric Binding

Downstream Signaling
Blocked

Click to download full resolution via product page

Caption: Allosteric Inhibition of TYK2 by Deucravacitinib. (Within 100 characters)

Quantitative Data: Potency and Selectivity
Deucravacitinib is a highly potent inhibitor of TYK2, binding to the pseudokinase domain with

high affinity.[16][17] Its unique mechanism confers an exceptional level of selectivity against

other JAK family kinases.[16]

Table 1: Potency and Selectivity of Deucravacitinib (BMS-986165)
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Target/Assay Metric Value Reference

TYK2
Pseudokinase
Domain

Ki 0.02 nM [16][17]

TYK2 (Cellular Assay) IC50 1.0 nM [14]

IL-23, IL-12, Type I

IFN Signaling
IC50 Range 2 - 14 nM [17]

| Selectivity (TYK2 vs JAK1/2/3) | Fold-Selectivity | 100 to 2000-fold |[11] |

Key Preclinical and Clinical Findings
Deucravacitinib has demonstrated efficacy in multiple preclinical models of autoimmune

disease and has undergone extensive clinical evaluation, leading to its approval for moderate-

to-severe plaque psoriasis.[1][9][16]

Preclinical Efficacy
In murine models, Deucravacitinib showed dose-dependent activity and efficacy in autoimmune

conditions including psoriasis, lupus, and colitis.[16][18] These studies confirmed that potent

and selective suppression of the IL-23/Th17, IL-12/Th1, and Type I IFN pathways results in

robust efficacy.[18]

Clinical Efficacy in Psoriasis
The pivotal Phase 3 trials, POETYK PSO-1 and POETYK PSO-2, demonstrated the superiority

of Deucravacitinib over both placebo and the PDE4 inhibitor apremilast in treating moderate-to-

severe plaque psoriasis.[3][19][20] Efficacy was shown to be sustained through up to three

years of continuous treatment.[21][22]

Table 2: Summary of Key Phase 3 Efficacy Data in Psoriasis (POETYK PSO-1)
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Endpoint (at
Week 16)

Deucravacitini
b (6 mg QD)

Placebo
Apremilast (30
mg BID)

Reference

PASI 75

Response
58.4% 12.7% 35.1% [21]

| sPGA 0/1 (clear/almost clear) | 53.6% | 7.2% | 32.1% |[22] |

PASI 75: ≥75% improvement in Psoriasis Area and Severity Index. sPGA: static Physician's

Global Assessment.

Efficacy in Other Immune-Mediated Diseases
Deucravacitinib has also shown promising results in other immune-mediated diseases:

Psoriatic Arthritis (PsA): A Phase 2 trial demonstrated significant improvements in ACR-20

response rates compared to placebo.[12][13]

Systemic Lupus Erythematosus (SLE): The Phase 2 PAISLEY trial met its primary endpoint,

showing a significantly greater proportion of patients achieving an SRI-4 response compared

to placebo.[23]

Inflammatory Bowel Disease (IBD): Deucravacitinib has shown efficacy in preclinical models

of IBD and has been studied in clinical trials for ulcerative colitis.[18][24]

Experimental Protocols for In Vitro and In Vivo
Research
The following sections outline generalized protocols for assessing TYK2 inhibitors, based on

methodologies reported in the literature.

In Vitro Cellular Assay: STAT Phosphorylation
This protocol describes a method to measure the potency of a TYK2 inhibitor by quantifying the

phosphorylation of a downstream STAT protein in response to cytokine stimulation in human

cells.
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Objective: To determine the IC50 value of a compound against cytokine-induced STAT

phosphorylation.

Methodology:

Cell Culture: Culture human peripheral blood mononuclear cells (PBMCs) or a relevant cell

line (e.g., TF-1 cells) under standard conditions.[16]

Compound Preparation: Prepare a serial dilution of Deucravacitinib or the test compound in

an appropriate solvent like DMSO.

Treatment: Pre-incubate the cells with the compound dilutions or vehicle control for 1-2

hours.

Cytokine Stimulation: Add a specific cytokine to stimulate a TYK2-dependent pathway (e.g.,

IFN-α for TYK2/JAK1, IL-12 for TYK2/JAK2).[16]

Cell Lysis: After a short stimulation period (e.g., 15-30 minutes), stop the reaction and lyse

the cells to extract proteins.

Quantification: Measure the levels of phosphorylated STAT (pSTAT) and total STAT using a

suitable method such as ELISA, Western Blot, or flow cytometry with phospho-specific

antibodies.

Data Analysis: Normalize pSTAT levels to total STAT. Plot the percentage of inhibition against

the compound concentration and fit the data to a four-parameter logistic equation to

determine the IC50 value.
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Caption: Workflow for In Vitro STAT Phosphorylation Assay. (Within 100 characters)

In Vivo Murine Model of Psoriasis
This protocol outlines a general workflow for evaluating the efficacy of an oral TYK2 inhibitor in

an Imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice.
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Objective: To assess the in vivo efficacy of Deucravacitinib in reducing psoriasis-like skin

inflammation.

Methodology:

Acclimatization: Acclimatize mice (e.g., C57BL/6 or BALB/c) for at least one week.

Disease Induction: Apply a daily topical dose of Imiquimod cream to the shaved backs and/or

ears of the mice for 5-7 consecutive days to induce psoriasis-like skin inflammation.

Treatment Groups: Randomize mice into treatment groups: Vehicle control, Deucravacitinib

(e.g., 7.5, 15, 30 mg/kg), and a positive control if desired.[16]

Drug Administration: Administer the compound orally (e.g., via oral gavage) once or twice

daily, starting from the day of disease induction.

Clinical Scoring: Monitor the mice daily for body weight and clinical signs of inflammation.

Score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4.

Tissue Collection: At the end of the study, euthanize the mice and collect skin and spleen

samples.

Endpoint Analysis:

Histology: Analyze skin sections (H&E staining) for epidermal thickness (acanthosis) and

inflammatory cell infiltration.

Gene Expression: Measure the mRNA levels of pro-inflammatory cytokines (e.g., IL-17, IL-

23) in the skin using qRT-PCR.

Flow Cytometry: Analyze immune cell populations in the skin and spleen.
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Caption: Workflow for a Murine Model of Psoriasis. (Within 100 characters)
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Conclusion
BMS-986165 (Deucravacitinib) is a pioneering therapeutic agent that has validated the

pseudokinase domain of TYK2 as a druggable target. Its unique allosteric mechanism provides

remarkable selectivity, translating into a potent and specific inhibitor of key cytokine pathways

implicated in a wide spectrum of immune-mediated diseases. The robust preclinical and clinical

data, particularly in psoriasis, underscore its significance as both a powerful tool for

immunology research and a valuable therapeutic option for patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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